molecular formula C21H15F3N4O3 B2968599 3-allyl-1-((3-(4-(trifluoromethyl)phenyl)-1,2,4-oxadiazol-5-yl)methyl)quinazoline-2,4(1H,3H)-dione CAS No. 1206994-10-6

3-allyl-1-((3-(4-(trifluoromethyl)phenyl)-1,2,4-oxadiazol-5-yl)methyl)quinazoline-2,4(1H,3H)-dione

Cat. No. B2968599
CAS RN: 1206994-10-6
M. Wt: 428.371
InChI Key: YPAYTBLHIJQDFP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-allyl-1-((3-(4-(trifluoromethyl)phenyl)-1,2,4-oxadiazol-5-yl)methyl)quinazoline-2,4(1H,3H)-dione is a useful research compound. Its molecular formula is C21H15F3N4O3 and its molecular weight is 428.371. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Characterization

  • Synthesis Techniques

    Research has been conducted on the synthesis of quinazoline-2,4(1H,3H)-dione derivatives, utilizing different methods, including environmentally friendly processes. For instance, a study highlights the synthesis of quinazoline-2,4(1H,3H)-diones from CO2 using ionic liquids as a dual solvent–catalyst at atmospheric pressure, offering a green chemistry approach to creating value-added chemicals from CO2 (Lu et al., 2014).

  • Characterization and Properties

    Derivatives of quinazoline and related heterocyclic compounds have been characterized through various spectroscopic methods, including FT-IR, FT-Raman, and X-ray crystallography, to understand their structure and properties better. Studies often involve DFT calculations to elucidate molecular structures and vibrational spectra, contributing to the deeper understanding of these compounds’ chemical behavior (Sebastian et al., 2015).

Applications in Green Chemistry

  • CO2 Utilization: Research has explored the use of quinazoline derivatives in the fixation of CO2, presenting a sustainable approach to synthesizing important heterocyclic compounds. This not only addresses the environmental concerns associated with CO2 emissions but also provides a route to synthesize valuable chemicals for various industrial applications (Vessally et al., 2017).

Potential Biological and Industrial Applications

  • Antimicrobial Activity: Some studies have reported the synthesis and evaluation of quinazoline derivatives for their antimicrobial properties, suggesting their potential as bioactive compounds in medical and agricultural applications. This includes research on compounds exhibiting moderate activity against various bacteria, highlighting the importance of structural modification in enhancing biological activity (Farghaly et al., 2012).

properties

IUPAC Name

3-prop-2-enyl-1-[[3-[4-(trifluoromethyl)phenyl]-1,2,4-oxadiazol-5-yl]methyl]quinazoline-2,4-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H15F3N4O3/c1-2-11-27-19(29)15-5-3-4-6-16(15)28(20(27)30)12-17-25-18(26-31-17)13-7-9-14(10-8-13)21(22,23)24/h2-10H,1,11-12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YPAYTBLHIJQDFP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCN1C(=O)C2=CC=CC=C2N(C1=O)CC3=NC(=NO3)C4=CC=C(C=C4)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H15F3N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

428.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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